Ethyl 2-(3-fluorobenzenesulfinyl)propanoate
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Overview
Description
Ethyl 2-(3-fluorobenzenesulfinyl)propanoate is an organic compound with the molecular formula C11H13FO3S. It is a derivative of propanoic acid and features a fluorobenzene sulfinyl group. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-fluorobenzenesulfinyl)propanoate typically involves the reaction of ethyl 2-bromopropanoate with 3-fluorobenzenesulfinyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-fluorobenzenesulfinyl)propanoate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Ethyl 2-(3-fluorobenzenesulfonyl)propanoate.
Reduction: Ethyl 2-(3-fluorobenzenesulfanyl)propanoate.
Substitution: Products depend on the nucleophile used, such as this compound derivatives
Scientific Research Applications
Ethyl 2-(3-fluorobenzenesulfinyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-(3-fluorobenzenesulfinyl)propanoate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, the sulfinyl group may interact with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-fluorobenzenesulfinyl)propanoate
- Ethyl 2-(3-chlorobenzenesulfinyl)propanoate
- Ethyl 2-(3-bromobenzenesulfinyl)propanoate
Uniqueness
Ethyl 2-(3-fluorobenzenesulfinyl)propanoate is unique due to the presence of the fluorine atom in the benzene ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 2-(3-fluorophenyl)sulfinylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3S/c1-3-15-11(13)8(2)16(14)10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWMVFOEINFNCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)S(=O)C1=CC=CC(=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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